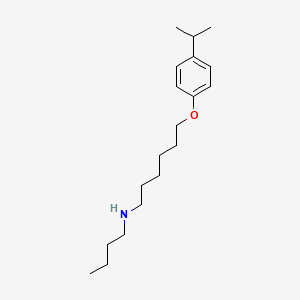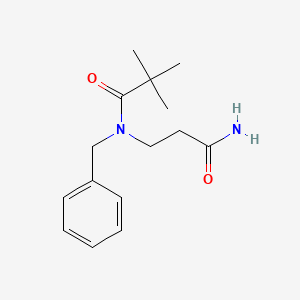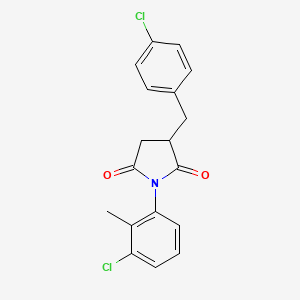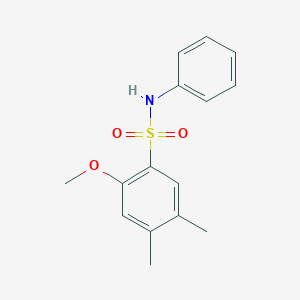![molecular formula C21H18N2O2 B4936828 N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
N-{[(diphenylmethyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(diphenylmethyl)amino]carbonyl}benzamide, commonly known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities that make it a promising candidate for use in various research applications. In
Mecanismo De Acción
The mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DCMF induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In the immune system, DCMF inhibits the production of cytokines and chemokines by inhibiting the activation of NF-κB and other transcription factors. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
DCMF has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, DCMF inhibits angiogenesis and induces apoptosis, leading to the inhibition of tumor growth. In the immune system, DCMF inhibits the production of cytokines and chemokines, leading to a reduction in inflammation. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMF has several advantages for use in lab experiments, including its ability to selectively target cancer cells, its ability to modulate the immune response, and its cognitive-enhancing effects. However, DCMF also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for research on DCMF, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCMF and to identify any potential side effects or toxicity.
Métodos De Síntesis
DCMF can be synthesized through a multi-step process that involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with benzoyl chloride to form DCMF. The synthesis of DCMF is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DCMF has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, DCMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, DCMF has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In neuroscience, DCMF has been shown to enhance memory and learning by increasing the activity of certain neurotransmitters.
Propiedades
IUPAC Name |
N-(benzhydrylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGGTDMTHDJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzhydrylcarbamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)

![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)

![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)